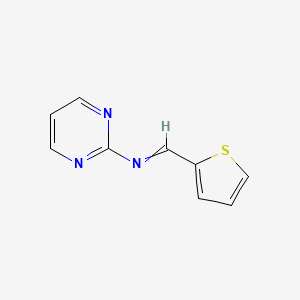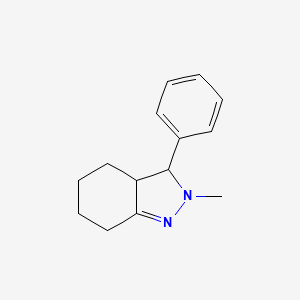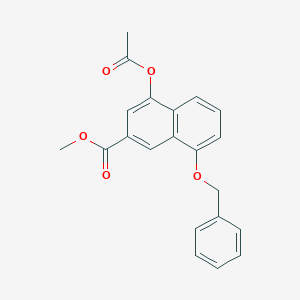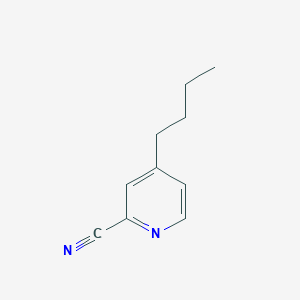
4,4'-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) is an organic compound characterized by its unique structure, which includes two 6-ethylbenzene-1,3-diol groups connected by a 3-aminopropane-1,1-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) typically involves the reaction of 6-ethylbenzene-1,3-diol with a suitable aminopropane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the benzene rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of pharmaceuticals.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may be used in the production of polymers, resins, or other industrial materials.
Mecanismo De Acción
The mechanism by which 4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(2,2-Dimethylpropane-1,3-diyl)bis(6-ethylbenzene-1,3-diol): This compound has a similar structure but with a different linker, which may result in different chemical and biological properties.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Another compound with a similar bisphenol structure but different functional groups.
Uniqueness
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) is unique due to its specific aminopropane linker, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
143804-31-3 |
|---|---|
Fórmula molecular |
C19H25NO4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-[3-amino-1-(5-ethyl-2,4-dihydroxyphenyl)propyl]-6-ethylbenzene-1,3-diol |
InChI |
InChI=1S/C19H25NO4/c1-3-11-7-14(18(23)9-16(11)21)13(5-6-20)15-8-12(4-2)17(22)10-19(15)24/h7-10,13,21-24H,3-6,20H2,1-2H3 |
Clave InChI |
AMDBLTWJBXJPHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1O)O)C(CCN)C2=C(C=C(C(=C2)CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)

![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)
![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)


